An In-depth Technical Guide to 5-Bromo-4-chloropicolinic Acid for Advanced Research
An In-depth Technical Guide to 5-Bromo-4-chloropicolinic Acid for Advanced Research
CAS Number: 1060802-25-6
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-chloropicolinic acid, a key heterocyclic building block for research and development, particularly in the pharmaceutical and agrochemical sectors. This document details its chemical and physical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its strategic applications in modern drug discovery. Emphasis is placed on the practical utility of this compound as a versatile scaffold, supported by detailed analytical methodologies for its characterization. This guide is intended to serve as a critical resource for scientists leveraging substituted picolinic acids in the design and synthesis of novel molecular entities.
Introduction: The Strategic Value of Substituted Picolinic Acids
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their intrinsic ability to act as both hydrogen bond donors and acceptors, coupled with the diverse substitution patterns the pyridine ring can accommodate, makes them ideal starting points for engaging with biological targets such as the ATP-binding pockets of kinases.[2] The strategic placement of halogen atoms, as seen in 5-Bromo-4-chloropicolinic acid, provides medicinal chemists with versatile synthetic handles for diversification and for fine-tuning the electronic and steric properties of derivative compounds. This targeted modification is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Physicochemical and Spectroscopic Data
A thorough characterization of 5-Bromo-4-chloropicolinic acid is fundamental for its effective use in synthesis and for the unambiguous identification of its derivatives.
General Properties
| Property | Value | Source |
| CAS Number | 1060802-25-6 | [Various suppliers] |
| Molecular Formula | C₆H₃BrClNO₂ | Cenmed Enterprises[2] |
| Molecular Weight | 236.45 g/mol | Cenmed Enterprises[2] |
| Appearance | White to off-white solid | N/A |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the carboxylic acid, chlorine, and bromine substituents, these signals would likely appear downfield, in the range of 8.0-9.0 ppm.
-
¹³C NMR: The carbon NMR would display six distinct signals for the six carbons in the molecule. The carboxyl carbon would be the most downfield signal (typically >160 ppm). The carbons attached to the halogens would also exhibit characteristic shifts, and their precise location can be confirmed by advanced NMR techniques.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.[4]
-
C-C and C-N stretching vibrations within the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.
-
C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region below 850 cm⁻¹.[4]
Mass Spectrometry (MS):
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around the molecular weight of 236.45 g/mol , which is a definitive feature for confirming the presence of these halogens.
Synthesis and Mechanistic Considerations
A reliable synthetic route to 5-Bromo-4-chloropicolinic acid is crucial for its accessibility in research. A common method involves the oxidation of the corresponding alcohol.
Synthesis Protocol: Oxidation of (5-bromo-4-chloropyridin-2-yl)methanol
This protocol is adapted from established patent literature, providing a direct and efficient route to the target molecule.
Reaction Scheme:
A schematic of the synthesis of 5-Bromo-4-chloropicolinic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve (5-bromo-4-chloropyridin-2-yl)methanol (1 equivalent) in a suitable solvent system, such as a 10% aqueous solution of sodium carbonate. The basic medium facilitates the oxidation process.
-
Oxidant Addition: Slowly add an aqueous solution of potassium permanganate (KMnO₄, approximately 1.3 equivalents) dropwise to the reaction mixture. The reaction is exothermic, so maintaining a controlled temperature with an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 2 hours). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂), a byproduct of the oxidation. Filter the mixture through a pad of celite to remove the MnO₂.
-
Acidification and Precipitation: Carefully adjust the pH of the filtrate to approximately 4 with an acid such as 1M HCl. This will protonate the carboxylate salt, causing the 5-Bromo-4-chloropicolinic acid to precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitate by filtration. The solid can be further purified by recrystallization from an appropriate solvent or by azeotropic drying with toluene to yield the final product.
Causality and Self-Validation:
-
Choice of Oxidant: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting primary alcohols to carboxylic acids. Its use in an aqueous basic solution is a standard and well-understood procedure.
-
pH Control: The initial basic conditions are important for the stability of the permanganate ion and for deprotonating the alcohol, making it more susceptible to oxidation. The final acidification is a critical step that relies on the principle of isoelectric precipitation; the neutral carboxylic acid is least soluble at its pKa, ensuring maximum recovery.
-
Purity Assessment: The purity of the final product can be readily assessed by measuring its melting point and by the analytical techniques described in Section 2. A sharp melting point and clean spectroscopic data (NMR, LC-MS) serve as validation of the protocol's success.
Applications in Drug Discovery
The unique substitution pattern of 5-Bromo-4-chloropicolinic acid makes it a highly valuable starting material for the synthesis of complex molecules in drug discovery, particularly in the development of kinase inhibitors.
A Scaffold for Kinase Inhibitor Synthesis
The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the efficient creation of libraries of compounds where various aryl or heteroaryl groups are attached to the pyridine core. The carboxylic acid and the nitrogen of the pyridine ring can act as key interaction points within the hinge region of a kinase's ATP binding site.
Illustrative Workflow for Kinase Inhibitor Development:
Workflow for leveraging 5-Bromo-4-chloropicolinic acid in kinase inhibitor discovery.
This workflow demonstrates a logical progression from a starting material to a potential drug candidate. The initial amide coupling reaction functionalizes the carboxylic acid, followed by a Suzuki coupling at the bromine position to build a diverse library of molecules. These compounds are then screened against a panel of kinases to identify "hits." Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits into lead compounds with improved potency and selectivity.
Role in Modulating Signaling Pathways
Kinase inhibitors developed from scaffolds similar to 5-Bromo-4-chloropicolinic acid often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[3] For example, inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora Kinases have been successfully developed using picolinamide-based structures.[2] The ability to systematically modify the scaffold allows researchers to fine-tune the inhibitor's interaction with the target kinase, potentially leading to highly selective drugs that can modulate aberrant signaling in diseases like cancer.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-4-chloropicolinic acid.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
5-Bromo-4-chloropicolinic acid is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the synthetic versatility offered by its halogen substituents, provides a robust platform for the creation of novel, biologically active compounds. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and a clear rationale for its application in modern medicinal chemistry. By understanding the core principles outlined herein, researchers can effectively utilize this valuable building block to advance their scientific objectives.
References
-
Cenmed Enterprises. (n.d.). 5-Bromo-4-chloropicolinic acid (C007B-056214). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
